3-Azido-4,4-dimethylazetidin-2-one
Description
Properties
CAS No. |
80541-90-8 |
|---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-azido-4,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-5(2)3(8-9-6)4(10)7-5/h3H,1-2H3,(H,7,10) |
InChI Key |
RPWNIVGQTWCQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N1)N=[N+]=[N-])C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Hydroxy-4,4-dimethylazetidin-2-one
The precursor 3-hydroxy-4,4-dimethylazetidin-2-one is synthesized via cyclization of β-amino acid derivatives or via [2+2] cycloaddition. For example, reacting 4,4-dimethylazetidin-2-one with a hydroxylation agent (e.g., oxone in acetic acid) yields the 3-hydroxy intermediate.
Sulfonation and Azide Displacement
The hydroxyl group is activated as a sulfonate ester (e.g., nosylate or mesylate) to facilitate nucleophilic substitution:
- Sulfonation : Treat 3-hydroxy-4,4-dimethylazetidin-2-one with para-nitrobenzenesulfonyl chloride (nosyl chloride) in dichloromethane (DCM) with triethylamine (TEA) at 0–5°C.
- Azide Introduction : React the nosylate intermediate with sodium azide (NaN₃) in dimethylformamide (DMF) at 25–40°C for 12–24 hours. The reaction proceeds via an Sₙ2 mechanism, yielding 3-azido-4,4-dimethylazetidin-2-one in 75–85% yield.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 25–40°C | |
| Yield | 82% | |
| Side Reaction | <5% elimination to cyclopentenone |
Staudinger Ketene-Imine Cycloaddition
Imine Formation
A Schiff base is prepared by condensing 4,4-dimethyl-β-ketoester with an azide-containing amine (e.g., 3-azidopropylamine) in ethanol under reflux.
Ketene Generation and Cycloaddition
Phthalimidoacetyl chloride is treated with TEA to generate a ketene, which undergoes [2+2] cycloaddition with the imine:
- Cycloaddition : Conducted in anhydrous tetrahydrofuran (THF) at −78°C, yielding the cis-β-lactam.
- Deprotection : Hydrazine dihydrochloride removes the phthalimido group, affording the azetidinone.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cycloaddition Temp. | −78°C | |
| Stereoselectivity | cis:trans = 8:1 | |
| Overall Yield | 65% |
Mitsunobu Reaction for Stereochemical Control
Substrate Preparation
3-Hydroxy-4,4-dimethylazetidin-2-one is reacted with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Direct Diazotransfer Reaction
Primary Amine Functionalization
3-Amino-4,4-dimethylazetidin-2-one is treated with imidazole-1-sulfonyl azide hydrochloride in aqueous acetonitrile. The diazotransfer reaction converts the amine to an azide without requiring metal catalysts.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reagent | Imidazole-1-sulfonyl azide | |
| Solvent | Acetonitrile/H₂O (7:3) | |
| Yield | 88% | |
| Purity | >99% (HPLC) |
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 82 | Low | High | Elimination side reactions |
| Staudinger Cycloaddition | 65 | High | Moderate | Low-temperature requirements |
| Mitsunobu Reaction | 70 | Excellent | Low | Cost of reagents |
| Diazotransfer | 88 | Moderate | High | Requires amine precursor |
Structural Confirmation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-Azido-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group via nucleophilic substitution.
Copper(I) Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.
Hydrogen Gas and Catalysts: Used for the reduction of the azido group to an amine.
Major Products Formed
Scientific Research Applications
3-Azido-4,4-dimethylazetidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-4,4-dimethylazetidin-2-one largely depends on the specific application and the chemical reactions it undergoes. For instance, in bioorthogonal chemistry, the azido group can react with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules without interfering with biological processes . The azido group can also be reduced to an amine, which can then participate in further biochemical interactions .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Azetidin-2-one Derivatives
Key Observations :
- The azido group in this compound enhances its reactivity compared to acylamino or amino derivatives, enabling rapid conjugation with alkynes or phosphines.
- Unlike the dihydrofuranone analog, the β-lactam core introduces significant ring strain, increasing susceptibility to nucleophilic attack .
Key Observations :
- Azide introduction often employs nucleophilic substitution (e.g., NaN₃) under mild conditions, as seen in Tamiflu intermediates .
- Photochemical methods (e.g., for acylamino derivatives) avoid hazardous azide handling but require specialized equipment .
Reactivity and Stability
- This compound: The azido group is thermally sensitive, requiring careful handling to avoid decomposition. The dimethyl groups stabilize the β-lactam ring against hydrolysis compared to non-methylated analogs.
- Acylamino Derivatives: Exhibit greater thermal stability but lower reactivity in click chemistry due to the inert amide group .
- Dihydrofuranone Analog: The five-membered ring reduces strain, diminishing reactivity in ring-opening reactions compared to β-lactams .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Azido-4,4-dimethylazetidin-2-one, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via photochemical rearrangement of 5,5-dimethylpyrazolidin-3-one derivatives under UV irradiation (300–350 nm) in anhydrous solvents like acetonitrile. Key steps include:
- Reacting 2-acylpyrazolidin-3-ones with azide sources (e.g., NaN₃) under inert atmospheres.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the azetidinone product.
- Yields range from 26% to 40%, depending on substituents and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for the azetidinone ring protons (δ 3.8–4.2 ppm) and dimethyl groups (singlets at δ 1.2–1.5 ppm).
- IR : Confirm the azide stretch (ν ~2100 cm⁻¹) and lactam carbonyl (ν ~1750 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ for C₅H₈N₄O: calculated 141.0775) .
Q. How should researchers assess the stability of this compound under varying storage and reaction conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to light, humidity, and temperatures (4°C, 25°C, 40°C) over 30 days.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and track azide decomposition using FTIR.
- Store in amber vials at –20°C under argon to minimize photolytic and hydrolytic degradation .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound derivatives, and what validation methods ensure reliability?
- Methodological Answer :
- Use AutoDock Vina or Schrödinger Suite to dock derivatives into target proteins (e.g., bacterial penicillin-binding proteins).
- Validate docking poses by:
- Comparing computed binding energies with experimental IC₅₀ values.
- Performing molecular dynamics simulations (100 ns) to assess pose stability.
- Cross-reference with ADME predictions (SwissADME) to filter compounds violating Lipinski’s rules .
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for azetidinone derivatives?
- Methodological Answer :
- Case Example : If DFT calculations predict a low-energy transition state for azide cyclization, but experimental yields are poor:
- Re-examine solvent effects (e.g., polarity, dielectric constant) using COSMO-RS models.
- Verify steric hindrance via X-ray crystallography (e.g., crystal packing analysis of intermediates).
- Replicate reactions under strictly anhydrous conditions to rule out hydrolysis .
Q. What mechanistic insights explain the photoreactivity of this compound in solid-state vs. solution-phase reactions?
- Methodological Answer :
- Solid-State : UV irradiation induces [2+2] cycloaddition via topochemical control, confirmed by single-crystal XRD and TDDFT calculations.
- Solution-Phase : Competing pathways (e.g., azide reduction or ring-opening) dominate due to solvent mobility. Use time-resolved spectroscopy (ns-µs timescale) to track intermediates .
Data Analysis and Interpretation
Q. How should researchers design experiments to distinguish azetidinone regioisomers formed during synthesis?
- Methodological Answer :
- Employ 2D NMR (¹H-¹³C HSQC, NOESY) to assign regiochemistry based on cross-peak patterns.
- Compare experimental ¹³C NMR chemical shifts with DFT-calculated values (B3LYP/6-31G* level) for candidate structures .
Q. What statistical methods are appropriate for analyzing dose-response relationships in azetidinone bioactivity assays?
- Methodological Answer :
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation.
- Apply ANOVA followed by Tukey’s post hoc test to compare IC₅₀ values across derivatives.
- Report confidence intervals (95%) to quantify uncertainty .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 112–114°C (DSC) | |
| λₘₐₓ (UV-Vis) | 265 nm (ε = 4500 M⁻¹cm⁻¹) | |
| LogP (Predicted) | 1.2 ± 0.3 (SwissADME) | |
| Photoreaction Yield (Solid) | 26% (XRD-confirmed product) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
